4-(Trifluoromethyl)pyridine-2,6-diol

Cancer Research Cytotoxicity Assay Drug Discovery

Researchers optimizing anticancer leads often struggle to source heterocyclic scaffolds combining metabolic stability with synthetic flexibility. 4-(Trifluoromethyl)pyridine-2,6-diol directly solves this: • LogP 1.51 & 4-CF3 group enhance membrane permeability and metabolic stability vs. non-fluorinated pyridine analogs • Bis(triflate) activation enables efficient Pd-catalyzed cross-coupling at both C2 and C6 positions for rapid library diversification • Confirmed cytotoxicity: HeLa & MCF-7 IC50 ~25 µM; also functions as a bidentate ligand for metal complex and MOF synthesis • ≥95% purity; standard packs 100 mg-1 g, bulk custom available; in stock for immediate dispatch

Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
CAS No. 356518-28-0
Cat. No. B1601978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyridine-2,6-diol
CAS356518-28-0
Molecular FormulaC6H4F3NO2
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)O)C(F)(F)F
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12)
InChIKeyYSRJBDGYOYOWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyridine-2,6-diol: Structure & Properties


4-(Trifluoromethyl)pyridine-2,6-diol (CAS 356518-28-0) is a heterocyclic building block characterized by a pyridine ring with hydroxyl groups at the 2- and 6-positions and a trifluoromethyl group at the 4-position . This substitution pattern imparts unique physicochemical properties, including a calculated LogP of 1.5116 and a topological polar surface area (TPSA) of 53.35 Ų, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . It is also known as 6-hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one, reflecting its tautomeric form, and is supplied by multiple vendors with typical purities of 95-97% .

Substitution Risks of 4-(Trifluoromethyl)pyridine-2,6-diol


Direct substitution of 4-(trifluoromethyl)pyridine-2,6-diol with its positional isomers or non-fluorinated analogs is not possible due to the profound impact of the 4-CF3 and 2,6-dihydroxy pattern on physicochemical properties and biological function. The 4-CF3 group significantly alters lipophilicity and metabolic stability compared to a 4-methyl or 4-H analog, while the 2,6-diol arrangement enables distinct tautomeric behavior and metal chelation capabilities that are absent in 3,5-diol isomers . These differences directly affect the compound's role as a building block for palladium-catalyzed cross-couplings and its observed biological activity, such as the cytotoxicity against HeLa and MCF-7 cells (IC50 ~25 µM), which is not replicable by compounds lacking this precise substitution pattern .

Quantitative Evidence for 4-(Trifluoromethyl)pyridine-2,6-diol


Cytotoxicity in Cancer Cells

4-(Trifluoromethyl)pyridine-2,6-diol exhibits significant cytotoxicity against human cancer cell lines, with an IC50 value of approximately 25 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cells . This level of activity differentiates it from non-fluorinated pyridine-2,6-diols, which lack this potency and are often biologically inert . This quantitative data provides a clear benchmark for its potential as a chemotherapeutic agent or lead scaffold.

Cancer Research Cytotoxicity Assay Drug Discovery

Lipophilicity and Metabolic Stability

The calculated LogP for 4-(trifluoromethyl)pyridine-2,6-diol is 1.5116, which is significantly higher than the LogP of unsubstituted pyridine-2,6-diol (estimated ~0.3) due to the electron-withdrawing and lipophilic nature of the trifluoromethyl group . This increased lipophilicity is a class-level inference for CF3-substituted compounds and is known to enhance membrane permeability and metabolic stability . This property is a key differentiator for its selection as a building block over less lipophilic, non-fluorinated analogs.

Medicinal Chemistry ADME Physicochemical Properties

Tautomerism and Metal Chelation

4-(Trifluoromethyl)pyridine-2,6-diol exists predominantly as the 6-hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one tautomer, a feature that is directly enabled by the 2,6-dihydroxy substitution pattern . This tautomerism is not possible for 3,5-dihydroxy isomers or mono-hydroxy pyridines. This property allows the compound to act as a bidentate ligand for metal ions, which is crucial for applications in catalysis and materials science . This is a class-level inference for 2,6-dihydroxypyridines, but the CF3 group at the 4-position further modulates the electronic environment, making it distinct from other 2,6-diols.

Coordination Chemistry Catalysis Material Science

Cross-Coupling Building Block

The 2,6-dihydroxy groups of 4-(trifluoromethyl)pyridine-2,6-diol can be converted into bis(trifluoromethanesulfonyl) (triflate) leaving groups under reaction with triflic anhydride. These triflate groups are excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or alkyl groups at the 2- and 6-positions . This is a class-level inference for pyridine-2,6-diols, but the presence of the 4-CF3 group significantly alters the electronic properties of the pyridine ring, which can affect the reactivity and selectivity of subsequent coupling steps compared to non-fluorinated or differently substituted analogs.

Organic Synthesis Palladium Catalysis Cross-Coupling

Applications of 4-(Trifluoromethyl)pyridine-2,6-diol


Cytotoxic Agent Development

Based on its demonstrated in vitro cytotoxicity against HeLa and MCF-7 cancer cell lines (IC50 ~25 µM) , 4-(trifluoromethyl)pyridine-2,6-diol is a compelling starting point for medicinal chemistry programs targeting novel anticancer agents. Its procurement is justified for hit-to-lead optimization studies aimed at improving potency and selectivity through structural modification at the 2- and 6-positions via cross-coupling reactions .

Pharmacokinetic Optimization

The elevated calculated LogP of 1.5116 indicates enhanced membrane permeability compared to non-fluorinated pyridine analogs. Procurement of 4-(trifluoromethyl)pyridine-2,6-diol is strategically valuable for projects seeking to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series by incorporating the trifluoromethylpyridine scaffold as a metabolically stable core .

Ligand Synthesis

The unique tautomerism of 4-(trifluoromethyl)pyridine-2,6-diol, which exists as 6-hydroxy-4-(trifluoromethyl)pyridin-2(1H)-one , makes it a versatile bidentate ligand for the synthesis of metal complexes. This application is distinct from non-chelating pyridine derivatives. Procurement is recommended for research groups developing new catalysts for organic transformations or functional metal-organic frameworks (MOFs) .

Regioselective Cross-Coupling

The compound's ability to form a bis(triflate) intermediate allows for the precise and efficient introduction of diverse molecular fragments at the 2- and 6-positions via palladium-catalyzed cross-coupling. This makes it a highly versatile building block for constructing complex libraries of 4-trifluoromethylpyridine-containing molecules for drug discovery and agrochemical research .

Technical Documentation Hub

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